Cell-Based TYK2 Inhibition Potency vs. ATP-Competitive JH1 Inhibitors
RO495 demonstrates potent inhibition of TYK2 in cell-based pharmacological assays, with a reported IC50 of 1.5 nM . In comparison, the ATP-competitive JH1 domain TYK2 inhibitor PF-06826647 (Ropsacitinib) exhibits a substantially higher IC50 of 17 nM in similar binding assays . This represents an 11-fold greater potency for RO495 in a cell-relevant context.
| Evidence Dimension | Cell-based TYK2 inhibition IC50 |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | PF-06826647 (Ropsacitinib): 17 nM |
| Quantified Difference | RO495 is 11-fold more potent (lower IC50) |
| Conditions | RO495: STAT5 phosphorylation in Set-2 lysates / IL-12 stimulation of NK92 using MSD; PF-06826647: TYK2 JH1 domain binding assay |
Why This Matters
Greater potency at the cellular level allows for use at lower concentrations, reducing potential off-target effects and cytotoxicity in long-term in vitro experiments.
